molecular formula C8H16NO4PS2 B094309 Morphothion CAS No. 144-41-2

Morphothion

Cat. No.: B094309
CAS No.: 144-41-2
M. Wt: 285.3 g/mol
InChI Key: NTHGWXIWFHGPLK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Morphothion is an organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for the transmission of nerve impulses. By inhibiting this enzyme, this compound disrupts normal nerve function, leading to the death of pests.

Mode of Action

This compound acts as a contact and stomach poison . It inhibits the action of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the postsynaptic neuron, causing paralysis and eventual death of the pest.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, temperature, humidity, and pH can affect its stability and effectiveness. It’s also important to note that this compound is considered obsolete in some countries due to its potential environmental and health impacts . It’s classified as a high alert neurotoxicant and acetylcholinesterase inhibitor , and its use can potentially harm non-target organisms and the broader ecosystem .

Biochemical Analysis

Biochemical Properties

Morphothion interacts with various enzymes and proteins in biochemical reactions. Its primary target is the enzyme acetylcholinesterase, which is crucial for nerve function in insects . By inhibiting this enzyme, this compound disrupts nerve signals in the insects, leading to their paralysis and eventual death .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme acetylcholinesterase. It binds to this enzyme and inhibits its activity, disrupting the breakdown of acetylcholine, a neurotransmitter. This disruption leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscle fatigue, paralysis, and eventually death in insects .

Dosage Effects in Animal Models

These effects can include nervous system disruption, as these compounds are cholinesterase inhibitors .

Subcellular Localization

Given its mode of action as a cholinesterase inhibitor, it may interact with enzymes located in the synaptic cleft in nerve cells .

Preparation Methods

Morphothion is synthesized through the direct condensation of chloroacetylmorpholine and sodium O,O-dimethyl dithiophosphate . The process involves cooling the reaction mixture in an ice bath, adding morpholine, and then chloroacetyl chloride dropwise while maintaining the temperature below -5°C. The reaction is stirred and then benzene is added, followed by distillation under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Morphothion undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and water or aqueous solutions for hydrolysis. The major products formed from these reactions are sulfoxides, sulfones, morpholine, and dimethyl phosphorodithioic acid .

Comparison with Similar Compounds

Morphothion is similar to other organophosphate insecticides such as dimethoate and phenthoate. it is unique in its specific structure, which includes a morpholinocarbonylmethyl group . This structural difference contributes to its distinct mode of action and spectrum of activity. Similar compounds include:

This compound’s unique structure and specific applications make it a valuable compound for research and industrial use, despite its toxicity and environmental concerns.

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO4PS2/c1-11-14(15,12-2)16-7-8(10)9-3-5-13-6-4-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHGWXIWFHGPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042172
Record name Morphothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-41-2
Record name Morphothion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morphothion [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphothion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MORPHOTHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9MBL2263
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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